molecular formula C9H12FN3O2 B13508599 tert-Butyl (6-fluoropyrazin-2-yl)carbamate

tert-Butyl (6-fluoropyrazin-2-yl)carbamate

Cat. No.: B13508599
M. Wt: 213.21 g/mol
InChI Key: MBHYTKBXSIHLQC-UHFFFAOYSA-N
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Description

tert-Butyl (6-fluoropyrazin-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.

Preparation Methods

The synthesis of tert-butyl (6-fluoropyrazin-2-yl)carbamate typically involves the reaction of 6-fluoropyrazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

tert-Butyl (6-fluoropyrazin-2-yl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases and nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl (6-fluoropyrazin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (6-fluoropyrazin-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthetic transformations. The carbamate group can be selectively removed under mild acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Similar compounds to tert-butyl (6-fluoropyrazin-2-yl)carbamate include:

The uniqueness of this compound lies in the presence of the fluoropyrazine moiety, which can impart specific electronic and steric properties, making it suitable for particular synthetic applications.

Properties

Molecular Formula

C9H12FN3O2

Molecular Weight

213.21 g/mol

IUPAC Name

tert-butyl N-(6-fluoropyrazin-2-yl)carbamate

InChI

InChI=1S/C9H12FN3O2/c1-9(2,3)15-8(14)13-7-5-11-4-6(10)12-7/h4-5H,1-3H3,(H,12,13,14)

InChI Key

MBHYTKBXSIHLQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CC(=N1)F

Origin of Product

United States

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